molecular formula C13H13BrClNO2 B503991 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol

Cat. No.: B503991
M. Wt: 330.6g/mol
InChI Key: GYKAMUMYGDTJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is a complex organic compound characterized by the presence of a furan ring substituted with a bromo-chlorophenyl group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Attachment of the aminoethanol moiety: This can be done through nucleophilic substitution reactions where the furan ring is reacted with an appropriate aminoethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)propanol
  • 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)butanol

Uniqueness

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, substituted with a bromo-chlorophenyl group, and the presence of an aminoethanol moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C13H13BrClNO2

Molecular Weight

330.6g/mol

IUPAC Name

2-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol

InChI

InChI=1S/C13H13BrClNO2/c14-9-1-3-11(12(15)7-9)13-4-2-10(18-13)8-16-5-6-17/h1-4,7,16-17H,5-6,8H2

InChI Key

GYKAMUMYGDTJMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO

Origin of Product

United States

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